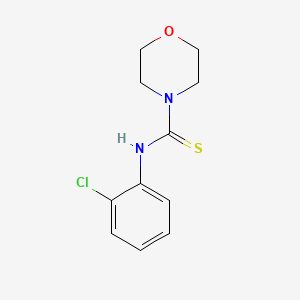![molecular formula C18H13N3OS B5798154 N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-2-thiophenecarboxamide](/img/structure/B5798154.png)
N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-2-thiophenecarboxamide, also known as GSK2831781, is a small molecule inhibitor that targets the protein kinase TBK1. This compound has gained attention in the scientific community due to its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and infectious diseases. In
Mécanisme D'action
N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-2-thiophenecarboxamide inhibits TBK1 by binding to the kinase domain of the protein. This binding prevents TBK1 from phosphorylating its downstream targets, which are involved in various cellular processes, including inflammation and immune responses. Inhibition of TBK1 by N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-2-thiophenecarboxamide leads to the activation of the innate immune response and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-2-thiophenecarboxamide has been shown to have several biochemical and physiological effects in preclinical models. Inhibition of TBK1 by this compound leads to the activation of the innate immune response, which is characterized by the production of cytokines and chemokines. This immune response is critical for the clearance of pathogens and the prevention of tumor growth.
Furthermore, N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-2-thiophenecarboxamide has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. This leads to the activation of caspases, which are responsible for the cleavage of various proteins and the eventual death of the cancer cell.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-2-thiophenecarboxamide in lab experiments is its specificity for TBK1. This compound has been shown to have minimal off-target effects, which is critical for the interpretation of experimental results. Furthermore, N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-2-thiophenecarboxamide has been optimized for high yields and purity, which is important for reproducibility of experimental results.
One limitation of using N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-2-thiophenecarboxamide in lab experiments is its solubility in aqueous solutions. This compound has limited solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, the potency of N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-2-thiophenecarboxamide can vary depending on the cell type and experimental conditions, which can complicate the interpretation of results.
Orientations Futures
There are several future directions for the study of N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-2-thiophenecarboxamide. One area of research is the optimization of the compound for clinical use. This includes the development of more soluble formulations and the evaluation of the compound's safety and efficacy in clinical trials.
Another area of research is the identification of biomarkers that can predict the response to N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-2-thiophenecarboxamide in cancer patients. This can help to identify patients who are most likely to benefit from the therapy and improve the overall response rate.
Finally, the study of N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-2-thiophenecarboxamide can also be expanded to other disease areas, such as infectious diseases and neurodegenerative disorders. The compound's ability to activate the innate immune response and induce apoptosis may have therapeutic applications in these areas as well.
Méthodes De Synthèse
The synthesis of N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-2-thiophenecarboxamide has been described in several scientific publications. The most common method involves the reaction of 3-bromo-2-nitropyridine with 2-aminophenylthiophene in the presence of a palladium catalyst. The resulting compound is then reduced with hydrogen gas to yield the final product. This synthesis method has been optimized to produce high yields and purity of N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-2-thiophenecarboxamide.
Applications De Recherche Scientifique
N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-2-thiophenecarboxamide has been extensively studied in preclinical models for its potential therapeutic applications. One of the main targets of this compound is the protein kinase TBK1, which plays a critical role in the regulation of immune responses and cellular homeostasis. Inhibition of TBK1 by N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-2-thiophenecarboxamide has been shown to have anti-inflammatory effects in various disease models, including rheumatoid arthritis and multiple sclerosis.
In addition to its anti-inflammatory properties, N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-2-thiophenecarboxamide has also been shown to have anti-tumor effects in various cancer models. This compound inhibits the growth and survival of cancer cells by targeting TBK1 and activating the innate immune response. Furthermore, N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-2-thiophenecarboxamide has been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and immunotherapy.
Propriétés
IUPAC Name |
N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3OS/c22-18(16-7-4-10-23-16)19-14-6-3-5-13(11-14)15-12-21-9-2-1-8-17(21)20-15/h1-12H,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQIJAQCPQZJREU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)C3=CC(=CC=C3)NC(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-2-thiophenecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(5-methyl-3-thienyl)carbonyl]morpholine](/img/structure/B5798074.png)

![N-(2,3-dimethylphenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5798079.png)

![N-isobutyl-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5798091.png)
![4-({[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]thio}acetyl)morpholine](/img/structure/B5798098.png)
![1-{[5-(2-chlorophenyl)-2-furyl]methyl}-4-methylpiperazine](/img/structure/B5798109.png)
![3-[2-(2-isopropyl-5-methylphenoxy)ethyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B5798123.png)



![N-2-biphenylyl-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5798142.png)

